(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine is a chemical compound characterized by its unique structure and properties. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The compound is classified as a nitrosamine, which is a group of compounds that can be formed by the reaction of secondary amines with nitrous acid. The specific stereochemistry of this compound, indicated by the (2R,6S) configuration, plays a crucial role in its chemical behavior and potential applications.
The synthesis of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine typically involves several steps:
This method is well-documented in chemical literature and has been refined over time to improve efficiency and reduce by-products .
The molecular structure of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 172.23 g/mol |
Density | Approximately 0.8 g/cm³ |
Boiling Point | Not readily available |
Melting Point | Not readily available |
Flash Point | Not readily available |
This structural configuration is critical for understanding its reactivity and interaction with biological systems .
(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine undergoes various chemical reactions typical of nitrosamines:
Understanding these reactions is essential for both synthetic chemists and toxicologists .
The mechanism of action of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine primarily involves its interaction with biological macromolecules:
Data from toxicological studies indicate that nitrosamines can pose significant risks due to their ability to form adducts with DNA .
The physical and chemical properties of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine are crucial for its handling and application:
Property | Value |
---|---|
Density | Approximately 0.8 g/cm³ |
LogP | 0.80 |
Vapor Pressure | 3.2 mmHg at 25°C |
These properties inform safety protocols during synthesis and application .
(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine has several scientific uses:
The ongoing research into its biological effects continues to expand its relevance in pharmacology and toxicology .
The detection of N-nitrosamine impurities in pharmaceuticals represents a pivotal regulatory and scientific milestone in drug safety. While nitrosamines were first synthesized in the 1870s, their carcinogenic potential remained underappreciated until the 1950s, when Magee and Barnes linked N-Nitrosodimethylamine (NDMA) to hepatic tumors in rats [1]. This foundational work ignited global research into N-nitroso compounds (NOCs), revealing their presence in foods, cosmetics, and industrial products. However, the 2018 valsartan crisis marked a paradigm shift: the U.S. FDA and European EMA detected NDMA and N-Nitrosodiethylamine (NDEA) in angiotensin II receptor blockers (ARBs), triggering mass recalls and exposing vulnerabilities in pharmaceutical supply chains [1] [8].
Regulatory agencies responded with mandatory risk assessments for all marketed drugs, revealing that 2.5% of evaluated products exceeded permissible nitrosamine limits [1]. This led to the establishment of strict Acceptable Intake (AI) limits, such as 96 ng/day for NDMA and 26.5 ng/day for NDEA (Table 1) [8]. The emergence of nitrosamine drug-substance-related impurities (NDSRIs) further complicated compliance. Unlike small-molecule nitrosamines (e.g., NDMA), NDSRIs arise from active pharmaceutical ingredient (API) degradation or nitrosating agents in excipients, posing risks to ~40% of existing drugs [1].
Table 1: Regulatory Acceptable Intake Limits for Key Nitrosamines
Nitrosamine | Structure | AI Limit (ng/day) |
---|---|---|
NDMA | Dimethyl-based | 96 |
NDEA | Diethyl-based | 26.5 |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0